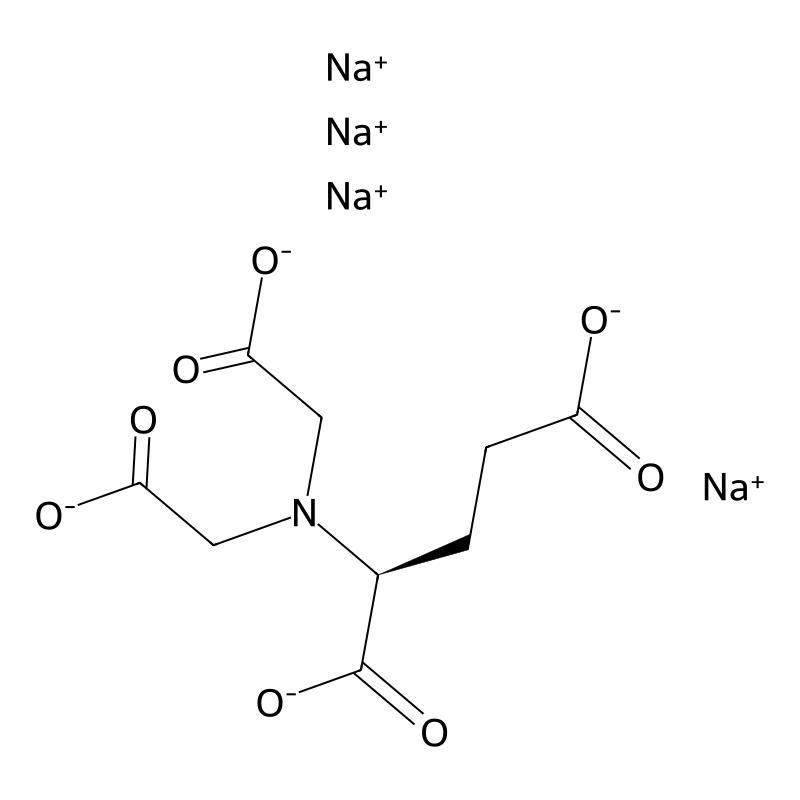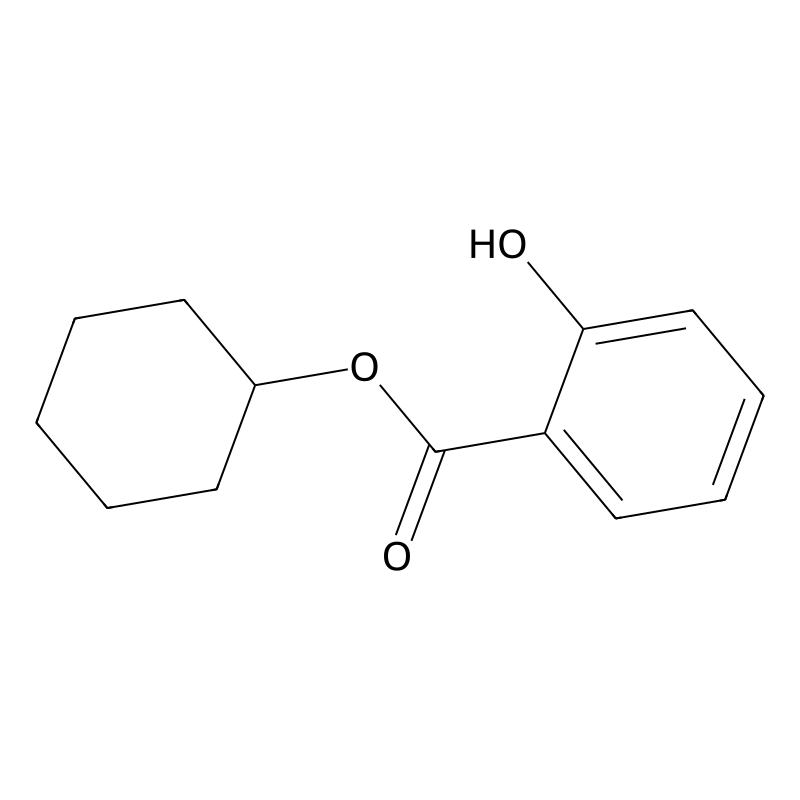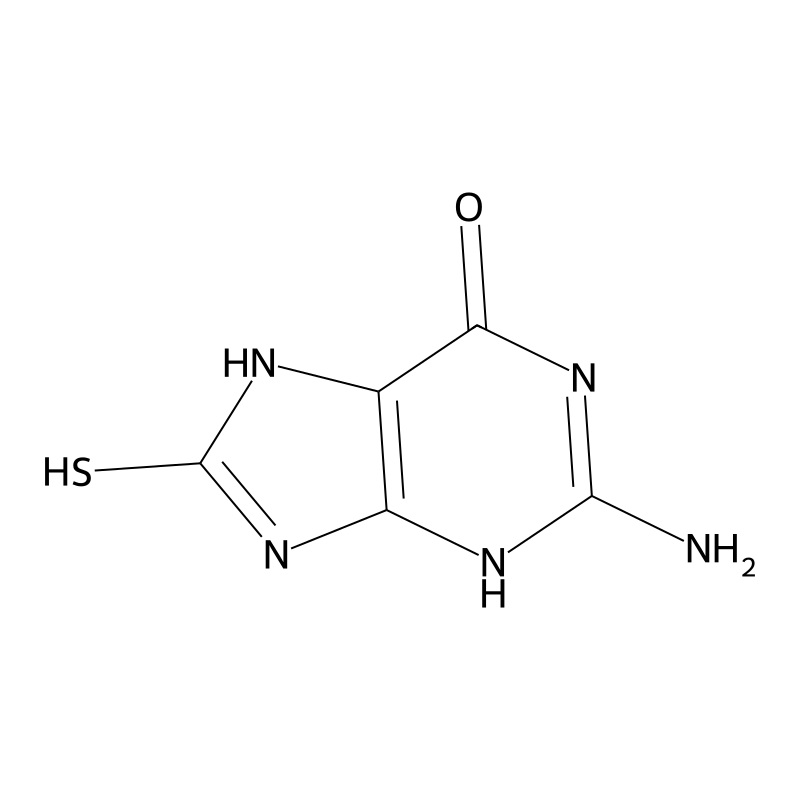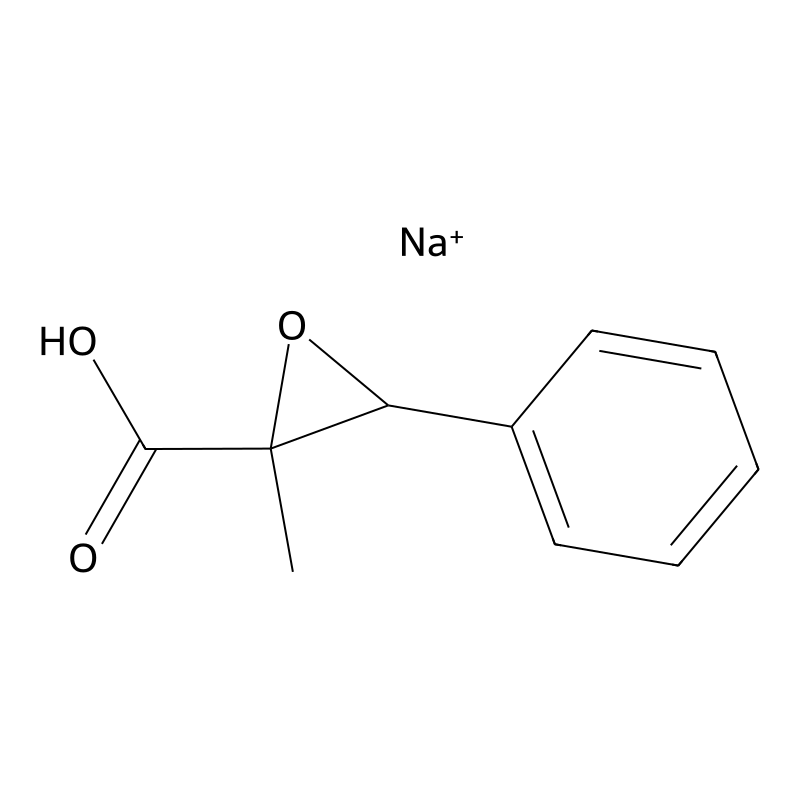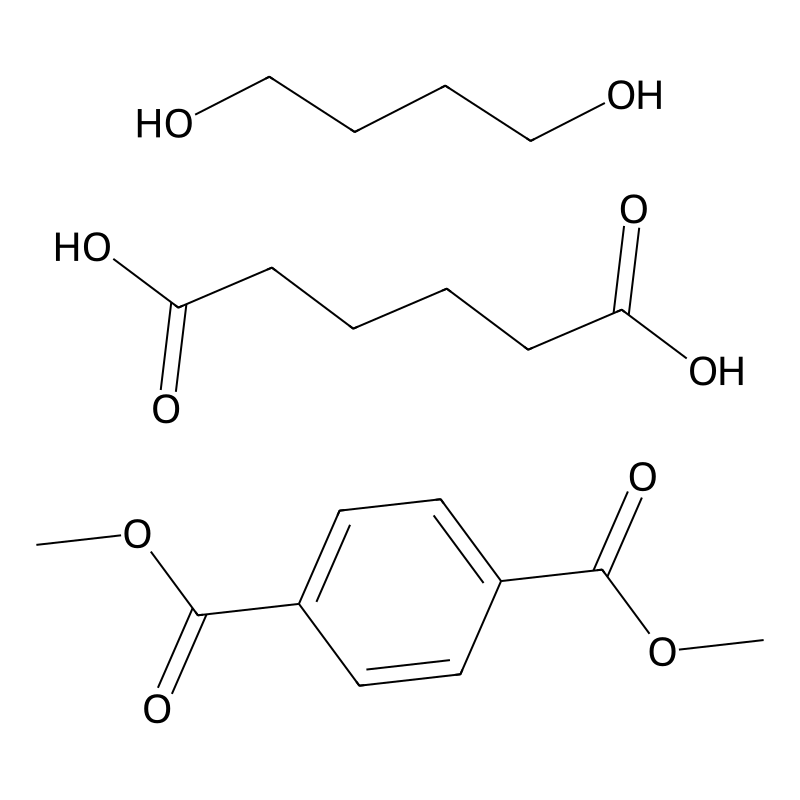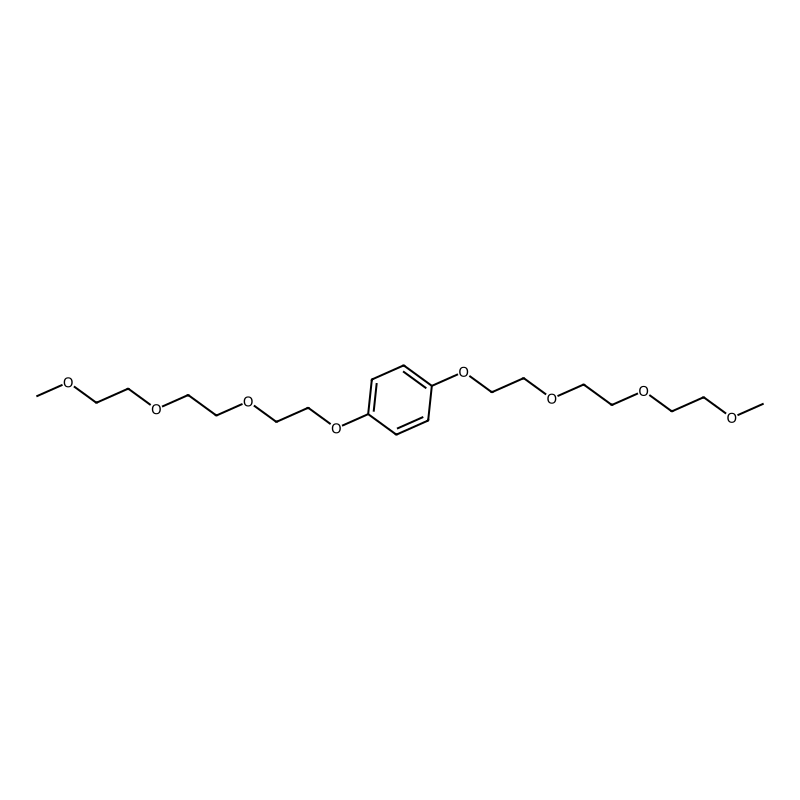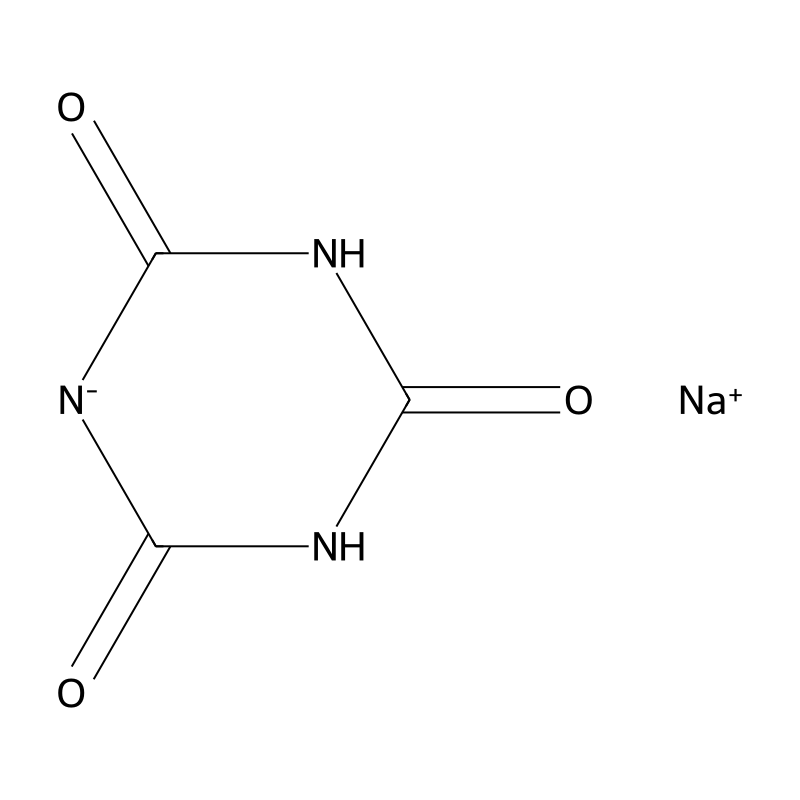2-Hydroxy-D-Phenylalanine
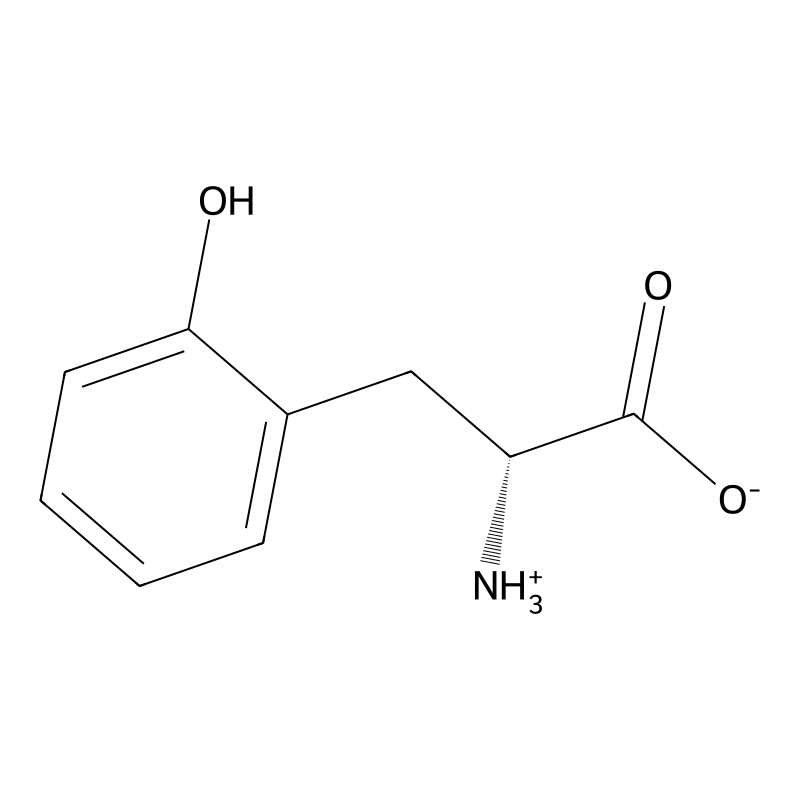
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
2-DOPA is not naturally occurring in significant amounts but can be synthesized from L-phenylalanine []. It holds significance in scientific research due to its role as a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine.
Molecular Structure Analysis
2-DOPA has a similar structure to L-phenylalanine, but with a hydroxyl group replacing a hydrogen atom on the second carbon (Cα). This difference creates a chiral center, resulting in the D-enantiomer form. The key features of its structure include:
- An aromatic ring (phenyl group)
- An amino group (NH2)
- A carboxylic acid group (COOH)
- A hydroxyl group (OH) on the second carbon
The presence of the hydroxyl group makes 2-DOPA more polar than L-phenylalanine, potentially affecting its solubility and interaction with other molecules [].
Chemical Reactions Analysis
Synthesis:
2-DOPA can be synthesized from L-phenylalanine through various methods. One common approach involves enzymatic conversion using tyrosine hydroxylase [].
Balanced Chemical Equation:
L-Phenylalanine + O2 + NADPH + H+ → 2-DOPA + NADP+ + H2O []
Decomposition:
Physical And Chemical Properties Analysis
- Melting point: Likely above 260°C (melting point of L-phenylalanine)
- Solubility: Potentially soluble in water due to the presence of the polar hydroxyl and amino groups
- Stability: Might be less stable than L-phenylalanine due to the additional hydroxyl group, potentially susceptible to oxidation
Note
The above properties are estimations based on similar structures.
2-DOPA's primary significance lies in its role as a metabolic precursor to dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in the nervous system, regulating mood, movement, learning, and memory [].
When administered, 2-DOPA is transported across the blood-brain barrier and converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) within dopaminergic neurons []. This increased dopamine level can potentially influence various physiological processes.
- High doses: Excessive dopamine stimulation can lead to side effects like nausea, vomiting, involuntary movements (dyskinesias), and hallucinations
Structural Similarity to L-Tyrosine
2-Hydroxy-D-Phe differs from L-tyrosine by having a hydroxyl group (-OH) attached to the second carbon atom in its side chain, while L-tyrosine has a hydrogen atom at that position. This seemingly minor difference can significantly impact the molecule's properties and potential biological functions [, ].
Potential Applications
Research on 2-Hydroxy-D-Phe is ongoing, exploring its potential applications in various fields, including:
- Enzyme Inhibition: Studies suggest that 2-Hydroxy-D-Phe might act as an inhibitor for certain enzymes, potentially impacting specific biological processes [].
- Drug Design: Due to its structural similarity to L-tyrosine, 2-Hydroxy-D-Phe could be used as a starting point for the development of new drugs targeting specific receptors or enzymes [].
- Peptide Synthesis: 2-Hydroxy-D-Phe can be incorporated into peptides, potentially leading to the development of novel therapeutic agents with improved stability or specific functionalities [].
